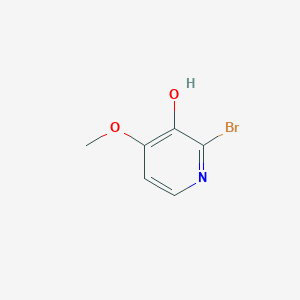

2-Bromo-4-methoxypyridin-3-ol

Description

Significance of Pyridinols and Bromopyridines in Heterocyclic Chemistry

Pyridinols, which are pyridines carrying a hydroxyl group, and bromopyridines, which contain one or more bromine atoms, are crucial classes of heterocyclic compounds. tsijournals.comwikipedia.org The pyridine (B92270) ring itself is a core component of many natural products, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov

The hydroxyl group in pyridinols can act as a proton donor, participate in hydrogen bonding, and be converted into other functional groups. This versatility makes pyridinols valuable precursors in drug development and materials science. mdpi.com

Bromopyridines are particularly useful in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom can be readily substituted through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. wikipedia.orgsolubilityofthings.comresearchgate.net This reactivity makes bromopyridines essential building blocks for creating new organic materials and pharmacologically active molecules. solubilityofthings.comchemicalbook.com

Overview of the 2-Bromo-4-methoxypyridin-3-ol Scaffold in Organic Synthesis

The this compound scaffold is a versatile intermediate in organic synthesis. frontierspecialtychemicals.comlookchem.com The presence of the bromine atom at the 2-position, a methoxy (B1213986) group at the 4-position, and a hydroxyl group at the 3-position allows for a range of selective chemical transformations.

Researchers have utilized this scaffold in the synthesis of more complex molecules. For instance, the bromine atom can be a site for metal-catalyzed cross-coupling reactions, while the hydroxyl and methoxy groups can be modified or can direct the regioselectivity of further reactions. arkat-usa.org

Evolution of Research Perspectives on Functionalized Pyridine Derivatives

The focus of research on functionalized pyridine derivatives has shifted over the years. Initially, much of the work centered on simple substitution reactions. However, with the advent of modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, the ability to selectively functionalize the pyridine ring has expanded dramatically. researchgate.netbeilstein-journals.orgnih.gov

Current research often focuses on the development of novel, efficient, and selective methods for the synthesis of highly functionalized pyridines. researchgate.netbenthamdirect.com There is a growing interest in the late-stage functionalization of complex molecules containing a pyridine ring, which is crucial for drug discovery and development. The unique substitution pattern of this compound makes it a valuable tool in these advanced synthetic strategies.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Bromopyridine (B144113) | 3-Bromopyridine (B30812) |

| Molecular Formula | C6H6BrNO2 sigmaaldrich.com | C5H4BrN solubilityofthings.com | C5H4BrN wikipedia.org |

| Molecular Weight | 204.02 g/mol sigmaaldrich.com | 158.00 g/mol solubilityofthings.com | 157.998 g/mol wikipedia.org |

| Appearance | Solid sigmaaldrich.com | Colorless to pale yellow liquid solubilityofthings.com | Colorless liquid wikipedia.org |

| Key Features | Contains bromo, methoxy, and hydroxyl functional groups. | Versatile precursor in synthesis due to the reactive bromine atom. solubilityofthings.com | Used as a building block in organic synthesis. wikipedia.org |

| Reactivity | The bromine atom is a key site for cross-coupling reactions. The hydroxyl group can undergo various transformations. | The bromine atom is a strong candidate for nucleophilic substitution and cross-coupling reactions. solubilityofthings.com | Participates in reactions associated with aryl halides, like the Heck reaction. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJIGRUZHKUPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxypyridin 3 Ol and Its Analogs

Regioselective Functionalization Strategies

The introduction of substituents onto the pyridine (B92270) ring in a controlled manner is a significant synthetic challenge. Regioselective functionalization strategies are paramount for the efficient construction of complex pyridine derivatives.

Directed Ortho-Metalation (DoM) Approaches and Variations

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com This method relies on the presence of a directing group that coordinates to an organometallic base, facilitating deprotonation at an adjacent ortho position.

The methoxy (B1213986) group in 4-methoxypyridine (B45360) derivatives can act as a directing group for lithiation. The use of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), allows for the selective deprotonation of the pyridine ring. For instance, the treatment of 2-bromo-4-methoxypyridine (B110594) with LTMP can lead to lithiation at the C-3 position. arkat-usa.org The choice of the organolithium reagent and reaction conditions, such as temperature, is crucial to achieve the desired regioselectivity and avoid side reactions. znaturforsch.comreddit.com For example, carrying out the reaction at low temperatures, typically -78 °C, is essential to control the reactivity of the highly reactive organolithium species. arkat-usa.orgreddit.com

A study on the lithiation of 2-bromo-4-methoxypyridine demonstrated that using LTMP in THF at -78 °C effectively generates the 3-lithiated intermediate. arkat-usa.org This intermediate can then be trapped with an appropriate electrophile.

| Reagent | Substrate | Position of Lithiation | Conditions |

| LTMP | 2-Bromo-4-methoxypyridine | C-3 | THF, -78 °C |

| n-BuLi | 4-Methoxypyridine | C-2 | BuLi-LiDMAE base, -20 °C to rt |

This table summarizes the lithiation of 4-methoxypyridine derivatives using different organolithium reagents.

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce different functional groups. To synthesize 2-Bromo-4-methoxypyridin-3-ol, a suitable precursor would be lithiated at the 2-position, followed by quenching with an electrophilic bromine source. For instance, the lithiation of 4-methoxypyridine at the C-2 position can be achieved using a combination of n-BuLi and N,N-dimethylethanolamine (LiDMAE), followed by bromination with 1,2-dibromo-1,1,2,2-tetrachloroethane to yield 2-bromo-4-methoxypyridine. arkat-usa.org

Following the introduction of the bromine atom, a subsequent DoM at the 3-position of 2-bromo-4-methoxypyridine, directed by the 4-methoxy group, can be performed. The resulting 3-lithiated species can then be reacted with an electrophilic oxygen source, such as trimethyl borate (B1201080) followed by an oxidative workup, to introduce the hydroxyl group, thus forming this compound. arkat-usa.org

Metal-Halogen Exchange Reactions for Precursor Synthesis

Metal-halogen exchange is another powerful tool for the regioselective generation of organometallic intermediates from halogenated pyridines. znaturforsch.com This reaction is particularly useful when direct deprotonation is not feasible or leads to a mixture of products. The exchange of a halogen, typically bromine or iodine, with a metal, most commonly lithium, proceeds rapidly at low temperatures. znaturforsch.comnih.gov

For the synthesis of this compound, a precursor such as 2,3-dibromo-4-methoxypyridine (B15053130) could be utilized. A selective bromine-lithium exchange at the 3-position could be achieved, followed by quenching with an electrophile to introduce the hydroxyl group. The selectivity of the metal-halogen exchange can be influenced by the electronic and steric environment of the halogen atoms. acs.org For instance, treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi results in a bromine-lithium exchange. arkat-usa.org

| Substrate | Reagent | Product of Exchange |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | 5-Bromo-2-lithio-4-methoxypyridine |

This table illustrates a metal-halogen exchange reaction on a dihalogenated methoxypyridine.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, that are substituted with good leaving groups like halogens. stackexchange.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the pyridine ring can significantly activate the substrate towards nucleophilic attack. nih.govyoutube.com

In the context of synthesizing this compound, an SNAr reaction could be envisioned on a dihalogenated pyridine precursor. For example, a molecule like 2,3-dichloro-4-methoxypyridine (B3032077) could potentially undergo a selective substitution of one of the chloro groups with a nucleophile. The regioselectivity of the attack (at C-2 or C-3) would be governed by the electronic and steric factors of the substrate and the nature of the nucleophile. stackexchange.com Nucleophilic attack on pyridines generally occurs at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Precursor Synthesis and Bromination Strategies

The synthesis of the target compound heavily relies on the availability of suitably functionalized pyridine precursors. The synthesis of 4-methoxypyridine itself can be achieved from 4-chloropyridine (B1293800) hydrochloride via nucleophilic substitution with sodium methoxide. arkat-usa.org

Direct bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been shown to be a regioselective method to introduce a bromine atom. nih.gov While this is on a phenyl ring, similar strategies can be adapted for pyridine systems, although the electronic nature of the pyridine ring often leads to different reactivity and selectivity. The direct bromination of pyridine derivatives can be challenging and may require harsh conditions, often leading to a mixture of products. Therefore, regioselective methods like DoM followed by electrophilic bromination are generally preferred for controlled synthesis. nih.gov

For instance, the synthesis of 2-bromo-4-methoxypyridine, a key precursor, can be accomplished by the C-2 lithiation of 4-methoxypyridine followed by bromination. arkat-usa.org This precursor can then be further functionalized at the 3-position to yield the desired this compound.

| Precursor | Reagents | Product |

| 4-Methoxypyridine | 1. n-BuLi, LiDMAE; 2. 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine |

| 2-Bromo-4-methoxypyridine | 1. LTMP; 2. Trimethyl borate; 3. Oxidative workup | This compound |

This table outlines a potential synthetic route to this compound from 4-methoxypyridine.

Synthesis from 4-Methoxypyridine and Related Precursors

The synthesis of this compound can be envisioned from readily available precursors such as 4-methoxypyridine. The primary challenge lies in the sequential and regioselective introduction of the hydroxyl and bromo substituents. A plausible strategy involves the initial hydroxylation of the pyridine ring, followed by selective bromination.

One common route to introduce a hydroxyl group onto a pyridine ring is through electrophilic substitution, although the electron-deficient nature of the pyridine ring can make this challenging. An alternative involves a nucleophilic substitution approach on a pre-functionalized ring. For instance, starting with 4-methoxypyridine, a nitration reaction could introduce a nitro group, which can subsequently be reduced to an amine and converted to a hydroxyl group via diazotization. The directing effects of the methoxy group would need to be carefully considered to achieve the desired C-3 functionalization.

A more direct approach could involve the oxidation of an organometallic intermediate. For example, lithiation of a protected 4-methoxypyridine derivative followed by reaction with an oxygen source like a peroxide or boronic ester and subsequent oxidation can yield the desired pyridinol.

Once the 4-methoxypyridin-3-ol (B121068) core is established, the final step is the introduction of a bromine atom at the C-2 position. This is typically achieved through electrophilic bromination. The existing methoxy and hydroxyl groups are ortho-, para-directing, which would activate the C-2 and C-5 positions. Careful control of reaction conditions is necessary to favor bromination at the sterically less hindered and electronically favorable C-2 position.

A related synthetic pathway starts with the bromination of 4-methoxypyridine. The reaction of 4-methoxypyridine with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) can yield 3-bromo-4-methoxypyridine (B44659) pipzine-chem.com. The subsequent introduction of the hydroxyl group at the C-3 position of a bromo-substituted pyridine is a significant challenge and may require multi-step sequences, potentially involving metal-catalyzed cross-coupling reactions or rearrangement strategies.

Table 1: Plausible Synthetic Routes from 4-Methoxypyridine

| Step | Reagents and Conditions | Intermediate/Product | Key Challenge |

|---|---|---|---|

| Route A: Hydroxylation first | |||

| 1. Functionalization at C-3 | e.g., Directed ortho-metalation, then reaction with an electrophilic oxygen source. | 4-Methoxypyridin-3-ol | Regioselectivity of C-3 functionalization. |

| 2. Bromination at C-2 | e.g., N-Bromosuccinimide (NBS), CCl₄ | This compound | Selective bromination at C-2 over C-5. |

| Route B: Bromination first | |||

| 1. Bromination at C-3 | Br₂ or NBS, often with a catalyst pipzine-chem.com. | 3-Bromo-4-methoxypyridine | Achieving high selectivity for the 3-position. |

| 2. Hydroxylation at C-3 | Multi-step sequence, e.g., conversion to an organometallic and oxidation. | This compound | Introduction of the hydroxyl group adjacent to the bromo substituent. |

Selective Bromination Techniques

Achieving selective bromination is critical for the synthesis of this compound. Several techniques can be employed, ranging from classical electrophilic substitution to modern catalytic methods.

Direct electrophilic bromination of a 4-methoxypyridin-3-ol precursor is a straightforward approach. The choice of brominating agent is crucial for controlling selectivity. N-bromosuccinimide (NBS) is a commonly used reagent that can provide higher selectivity compared to elemental bromine, particularly under radical-generating conditions google.com. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also offer alternatives for controlled bromination google.com. The reaction is often carried out in an inert solvent, and the presence of an acid can influence the reactivity and selectivity of the process google.com.

For substrates that are difficult to functionalize directly or where regioselectivity is poor, a multi-step approach via a Sandmeyer-type reaction can be highly effective. This involves the introduction of an amino group at the desired position (C-2), followed by diazotization and subsequent displacement with a bromide salt, often using a copper(I) bromide catalyst. This method was used to efficiently synthesize 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine with a yield of 95% by carefully controlling the reaction temperature guidechem.com. A similar strategy could be applied to a 2-amino-4-methoxypyridin-3-ol precursor.

Table 2: Comparison of Selective Bromination Methods

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) google.com | Inert solvent (e.g., CCl₄), often with radical initiator or acid catalyst. | Single step, readily available reagents. | Potential for side products and lack of regioselectivity. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) google.com | Inert solvent, reaction times of 3-10 hours. | High yields, selective process google.com. | Requires careful control of stoichiometry. | |

| Sandmeyer Reaction | NaNO₂, HBr, then CuBr | Diazotization at low temperature (-10°C to 0°C) guidechem.com. | Excellent regioselectivity, high yields guidechem.com. | Requires a multi-step synthesis of the amino precursor. |

Catalytic Methodologies in Pyridine Synthesis Relevant to the this compound Core

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto pyridine rings, avoiding the need for pre-functionalized substrates nih.govrsc.org.

For the synthesis of the this compound core, catalytic C-H activation could be used to selectively install the bromine atom. While the inherent electronic properties of pyridine often favor functionalization at the C-2 or C-4 positions, the presence of directing groups can override this intrinsic reactivity. A hydroxyl or a protected hydroxyl group at the C-3 position could potentially direct a transition metal catalyst (e.g., palladium, rhodium, or iridium) to activate the adjacent C-2 C-H bond beilstein-journals.org.

A particularly elegant strategy involves iridium-catalyzed C-H borylation. This reaction introduces a boronic ester group onto the pyridine ring with high regioselectivity. This intermediate can then undergo a subsequent halodeboronation reaction, typically using a copper(II) halide, to yield the desired bromo-substituted pyridine nih.gov. This two-step, one-pot sequence offers a streamlined and directing group-free approach to highly functionalized pyridines nih.gov. While many examples focus on C-3 functionalization, the principles can be adapted to target other positions by tuning the ligand and catalyst system researchgate.net.

Table 3: Relevant Catalytic Methodologies

| Catalytic Method | Catalyst System | Reaction Type | Relevance to Target Synthesis |

|---|---|---|---|

| Directed C-H Activation | Pd(II), Rh(III), or Ir(III) complexes nih.govbeilstein-journals.org | Arylation, Alkenylation, Halogenation | A directing group at C-3 could facilitate selective C-2 bromination. |

| C-H Borylation/Halogenation | Ir-catalyst for borylation; Cu(II) bromide for halogenation nih.gov | Borylation followed by Halodeboronation | A highly selective method to introduce bromine at a specific C-H bond. |

| Dearomatization-Rearomatization | Borane-catalyzed hydroboration followed by Pd-catalyzed functionalization researchgate.net | C-H Allylation, etc. | Creates a reactive dihydropyridine (B1217469) intermediate for functionalization researchgate.net. |

Stereochemical Control in Synthesis of Related Chiral Analogs (if applicable)

While this compound is an achiral molecule, the synthesis of its chiral analogs, such as substituted dihydropyridine or tetrahydropyridine (B1245486) derivatives, is of significant interest, particularly in drug discovery. Stereochemical control in the synthesis of such pyridine analogs can be achieved through several catalytic asymmetric methodologies.

One prominent approach is the catalytic stereoselective dearomatization of pyridines. For instance, the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions, formed in situ, has been demonstrated acs.org. This reaction, catalyzed by a copper complex with a chiral ligand, can produce enantioenriched dihydropyridone derivatives acs.org. These chiral products can serve as versatile intermediates for the synthesis of more complex, stereochemically defined molecules.

Organocatalysis also provides a powerful platform for the asymmetric synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are structurally related to the pyridine core. Chiral organocatalysts, such as cinchona alkaloids, can promote enantioselective versions of the Hantzsch reaction or related multicomponent reactions to afford highly substituted, chiral 1,4-DHPs with good yields and high enantioselectivity acs.org.

Furthermore, rhodium-catalyzed C-H activation followed by cyclization and a subsequent diastereoselective reduction has been developed as a cascade reaction to produce highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%) nih.gov. These methods highlight the potential for creating chiral analogs of the target compound by applying asymmetric catalysis to the pyridine core or its precursors.

Table 4: Methods for Stereochemical Control

| Method | Catalyst/Reagent Type | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Dearomative Addition | Chiral Copper-Ligand Complex acs.org | Chiral Dihydropyridones | High Enantioselectivity (ee). |

| Organocatalytic Synthesis | Cinchona Alkaloid Derivatives acs.org | Chiral 1,4-Dihydropyridines | Good to Excellent Enantioselectivity. |

| Catalytic Cascade Reaction | Rhodium(I) catalyst, then reducing agent nih.gov | Chiral Tetrahydropyridines | High Diastereoselectivity (>95% dr) nih.gov. |

Mechanistic Investigations of 2 Bromo 4 Methoxypyridin 3 Ol Reactivity

Reaction Pathways of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic substitution and as a precursor for various cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 position for such transformations.

Nucleophilic Substitution and Cross-Coupling Precursors

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The positions at 2, 4, and 6 on the pyridine ring are activated by the nitrogen atom for SNAr, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen. researchgate.netquimicaorganica.org Consequently, the bromine at the C2 position of 2-Bromo-4-methoxypyridin-3-ol serves as a good leaving group in reactions with various nucleophiles. quimicaorganica.org

The bromine moiety also renders the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester. The process is catalyzed by a palladium complex and requires a base to activate the boronic acid. researchgate.netorganic-chemistry.org This method is highly efficient for creating aryl-aryl bonds.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the bromopyridine with an alkene to form a substituted alkene. wikipedia.org The mechanism proceeds through oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. byjus.comjk-sci.comnih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scirp.orgsemanticscholar.org Studies on 2-amino-3-bromopyridines have shown that these substrates react efficiently with various terminal alkynes under optimized conditions to produce the corresponding 3-alkynylpyridines in good to excellent yields. researchgate.netresearchgate.netscirp.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3) | C(sp2)-C(sp2) or C(sp2)-C(sp2) |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | C(sp2)-C(sp2) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | C(sp2)-C(sp) |

Isomerization Mechanisms and Pyridyne Intermediates

Under strong basic conditions, this compound has the potential to undergo elimination to form a highly reactive pyridyne intermediate. The formation of pyridynes from halopyridines is a known phenomenon, particularly with strong bases like sodium amide. wikipedia.org For instance, the reaction of 3-bromopyridine (B30812) with a strong base can lead to the formation of a 3,4-pyridyne. rsc.orgresearchgate.netresearchgate.net This intermediate can then be trapped by nucleophiles present in the reaction mixture.

The specific intermediate expected from this compound would be a 2,3-pyridyne. The regioselectivity of the subsequent nucleophilic attack on the pyridyne is influenced by the electronic effects of the substituents. The methoxy (B1213986) and hydroxyl groups would play a significant role in directing the incoming nucleophile. Such pyridyne-mediated reactions can sometimes lead to isomerization, where the final product has a different substitution pattern than the starting material. These intermediates are valuable in the synthesis of highly substituted pyridine derivatives. nih.govchemistryviews.org

Reactivity of the Hydroxyl Group (Pyridinol Tautomerism and Reactivity)

The hydroxyl group at the 3-position exists in equilibrium with its keto tautomer, a pyridinone. This tautomerism influences its reactivity, particularly in oxidation, etherification, and esterification reactions.

Oxidation Reactions and Carbonyl Derivative Formation

The hydroxyl group of this compound can be oxidized to form the corresponding pyridinone derivative. The oxidation of hydroxypyridines to pyridinones is a common transformation in organic synthesis. ias.ac.in Various oxidizing agents can be employed for this purpose. For example, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine compounds has been achieved using reagents like nitric acid or calcium hypochlorite, with moderate to good yields. researchgate.netwum.edu.pkwum.edu.pk The choice of oxidant is crucial to avoid unwanted side reactions, given the presence of other sensitive functional groups in the molecule.

Etherification and Esterification Pathways

The hydroxyl group can readily undergo etherification and esterification reactions to yield a variety of derivatives.

Etherification : The Williamson ether synthesis is a classic method for forming ethers. wikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com This pathway allows for the introduction of various alkyl or aryl groups at the 3-position.

Esterification : The hydroxyl group can be acylated to form esters. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. Esterification of N-hydroxypyridine-2-thione derivatives, known as Barton esters, is a notable application that generates radical intermediates for further synthetic transformations. libretexts.org The catalytic hydrolysis of esters derived from 2-hydroxypyridine (B17775) has also been studied, indicating the reversible nature of this process under certain conditions. acs.orgresearchgate.net

Reactivity of the Methoxy Group

The methoxy group at the 4-position is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding 4-hydroxypyridine (B47283) derivative. This process is known as demethylation.

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like HBr or Lewis acids such as boron tribromide (BBr3). wikipedia.org Boron tribromide is particularly effective and can often be used at lower temperatures. A chemoselective demethylation method for methoxypyridine derivatives using L-selectride has also been developed, which can offer selectivity over other aryl methyl ethers present in a molecule. researchgate.netelsevierpure.comthieme-connect.com The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-methyl-4-pyridones, suggesting another potential reaction pathway involving the methoxy group in concert with the pyridine nitrogen. researchgate.net

Table 2: Summary of Functional Group Reactivity

| Functional Group | Position | Reaction Type | Description | Key Reagents |

|---|---|---|---|---|

| Bromine | C2 | Nucleophilic Aromatic Substitution | Replacement of Br by a nucleophile. | Various Nucleophiles (e.g., RO-, RNH2) |

| Bromine | C2 | Cross-Coupling | Formation of C-C or C-Heteroatom bonds. | Pd catalysts, Boronic acids, Alkenes, Alkynes |

| Bromine | C2 | Pyridyne Formation | Elimination to form a reactive intermediate. | Strong bases (e.g., NaNH2) |

| Hydroxyl | C3 | Oxidation | Conversion to a carbonyl group (pyridinone). | Oxidizing agents (e.g., HNO3, Ca(OCl)2) |

| Hydroxyl | C3 | Etherification | Formation of an ether linkage. | Base, Alkyl halide (Williamson Synthesis) |

| Hydroxyl | C3 | Esterification | Formation of an ester linkage. | Acyl chloride, Acid anhydride |

| Methoxy | C4 | Demethylation | Cleavage of the methyl ether to a hydroxyl group. | BBr3, HBr, L-selectride |

Demethylation Reactions for Hydroxypyridine Formation

The conversion of the 4-methoxy group of this compound to a hydroxyl group, yielding 2-bromo-pyridine-3,4-diol, is a crucial transformation. This demethylation is typically achieved under strong acidic or nucleophilic conditions.

Mechanism with Strong Acids (e.g., HBr):

In the presence of a strong acid like hydrobromic acid (HBr), the ether oxygen of the methoxy group is protonated, forming an oxonium ion. This protonation makes the methyl group susceptible to nucleophilic attack by the bromide ion (Br⁻). The reaction proceeds via an SN2 mechanism, where the bromide ion displaces the protonated phenol (B47542) as the leaving group, resulting in the formation of methyl bromide and the dihydroxypyridine.

Mechanism with Lewis Acids (e.g., BBr₃):

Boron tribromide (BBr₃) is a potent reagent for the cleavage of aryl ethers. The reaction initiates with the formation of a Lewis acid-base adduct between the lone pair of the methoxy oxygen and the boron atom of BBr₃. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis of the resulting boron-containing intermediate yields the desired dihydroxypyridine.

Illustrative Demethylation Conditions and Outcomes:

| Reagent | Conditions | Product | Notes |

| HBr (48%) | Reflux | 2-Bromo-pyridine-3,4-diol | Harsh conditions, potential for side reactions. |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 2-Bromo-pyridine-3,4-diol | High-yielding, but the reagent is moisture-sensitive. |

| Pyridinium hydrochloride | High temperature (melt) | 2-Bromo-pyridine-3,4-diol | A classic method for demethylation of aryl methyl ethers. wikipedia.org |

This table is illustrative and based on general knowledge of demethylation reactions. Specific experimental data for this compound is not available in the searched literature.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process due to the presence of multiple substituents with competing directing effects. The pyridine ring itself is electron-deficient and generally less reactive towards electrophiles than benzene.

The regiochemical outcome of an EAS reaction on this molecule is determined by the combined influence of the bromo, hydroxyl, and methoxy groups.

-OH (hydroxyl) group: A strongly activating, ortho, para-directing group. It donates electron density to the ring via resonance.

-OCH₃ (methoxy) group: A strongly activating, ortho, para-directing group, also donating electron density through resonance.

-Br (bromo) group: A deactivating, ortho, para-directing group. It withdraws electron density via induction but can donate via resonance.

The two available positions for substitution on the pyridine ring are C5 and C6. The directing effects of the substituents on these positions are as follows:

Position C5: This position is para to the -OH group at C3 and meta to the -Br at C2 and the -OCH₃ at C4.

Position C6: This position is ortho to the -Br group at C2 and meta to the -OH at C3 and the -OCH₃ at C4.

Given that the hydroxyl and methoxy groups are strong activating groups, their directing effects are expected to dominate. The hydroxyl group at C3 strongly activates the para position (C5). The methoxy group at C4 activates the ortho positions (C3 and C5), with C5 being sterically more accessible. The bromo group at C2 directs to the ortho (C3) and para (C6) positions.

Considering the cumulative effects, electrophilic attack is most likely to occur at the C5 position . This position is activated by both the powerful hydroxyl and methoxy groups. The C6 position is less favored as it is only activated by the deactivating bromo group and is meta to the strongly activating hydroxyl and methoxy groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophile (E⁺) | Predicted Major Product | Rationale |

| NO₂⁺ | 2-Bromo-4-methoxy-5-nitropyridin-3-ol | Strong activation of the C5 position by the -OH and -OCH₃ groups. |

| Br⁺ | 2,5-Dibromo-4-methoxypyridin-3-ol | Strong activation of the C5 position by the -OH and -OCH₃ groups. |

| SO₃ | 2-Bromo-3-hydroxy-4-methoxy-pyridine-5-sulfonic acid | Strong activation of the C5 position by the -OH and -OCH₃ groups. |

This table is based on theoretical principles of electrophilic aromatic substitution. Specific experimental data for this compound is not available in the searched literature.

Reaction Kinetics and Thermodynamic Studies of Transformations

Reaction Kinetics:

The rates of both demethylation and electrophilic aromatic substitution are highly dependent on several factors:

Concentration of reactants: Higher concentrations of the substrate and the reagent will generally lead to faster reaction rates.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

Solvent: The choice of solvent can significantly impact reaction rates. For SN2 demethylation, polar aprotic solvents can accelerate the reaction. For EAS reactions, the solvent can influence the stability of the charged intermediates.

Catalyst: In some cases, a catalyst can be used to lower the activation energy and increase the reaction rate.

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Demethylation: The cleavage of the C-O bond in the methoxy group and the formation of a more stable O-H bond in the resulting phenol, along with the formation of a stable C-X bond (e.g., C-Br), generally makes these reactions thermodynamically favorable.

Electrophilic Aromatic Substitution: The substitution of a C-H bond with a C-E (electrophile) bond is typically exothermic and thus thermodynamically favored, especially when the aromaticity of the pyridine ring is restored in the final product.

Illustrative Thermodynamic Parameters for a Hypothetical Reaction:

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |

| Hypothetical Demethylation | -50 to -100 | -10 to 20 | < 0 (Favorable) |

| Hypothetical Nitration | -80 to -120 | -20 to 10 | < 0 (Favorable) |

This table presents typical ranges for similar organic reactions and is for illustrative purposes only. Specific thermodynamic data for this compound is not available in the searched literature.

Derivatization Strategies and Scaffold Functionalization of the 2 Bromo 4 Methoxypyridin 3 Ol Core

Synthesis of Advanced Pyridinol Analogs

The synthesis of advanced pyridinol analogs often begins with precursor molecules that can be chemically altered to introduce the desired functional groups. Pyridine (B92270) derivatives are key structural motifs in a vast array of biologically active compounds, natural products, and functional materials. mdpi.com

One common strategy involves the diazotization of an aminopyridine precursor. For instance, the synthesis of 6-bromo-4-methylpyridin-3-ol (B1379990) can be achieved by treating a solution of 6-bromo-4-methylpyridin-3-amine (B127229) with sodium nitrite (B80452) in aqueous sulfuric acid. This reaction converts the amino group into a hydroxyl group, yielding the corresponding pyridinol. chemicalbook.com

Another powerful technique for creating substituted pyridines is through directed metalation and metal-halogen exchange reactions. For example, various halo-substituted alkoxypyridines can be regioselectively lithiated and subsequently reacted with electrophiles to generate a diverse library of substituted pyridine compounds. Studies have demonstrated the synthesis of numerous substituted pyridines through these methods, highlighting their utility in building complex molecular frameworks. researchgate.net These approaches allow for the precise introduction of substituents onto the pyridine ring, enabling the synthesis of a wide range of advanced pyridinol analogs from accessible starting materials.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C2 position of the 2-Bromo-4-methoxypyridin-3-ol core is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these couplings is a critical factor, with the general trend being I > Br > OTf >> Cl. tcichemicals.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. tcichemicals.comnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While aryl bromides are common substrates, the reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. tcichemicals.comresearchgate.net

In the context of pyridyl systems, the Suzuki-Miyaura coupling has been successfully employed to synthesize complex biaryl compounds. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by a palladium complex, proceeds efficiently to yield the corresponding 5-aryl-2-methylpyridin-3-amines. mdpi.com This demonstrates the feasibility of applying Suzuki-Miyaura coupling to bromopyridine scaffolds to create diverse pyridine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyridine Scaffolds

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| ortho-Bromoanilines | Various boronic esters | Palladium catalyst | ortho-Substituted anilines | nih.gov |

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis, largely replacing harsher traditional methods for creating arylamines. rug.nl The reaction's success relies on the use of a palladium catalyst, specialized phosphine (B1218219) ligands, and a strong base, such as sodium tert-butoxide. researchgate.net

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. wikipedia.orglibretexts.org

The methodology has been shown to be highly effective for 2-bromopyridines. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net The choice of ligand is critical, with bulky, electron-rich phosphanes often favoring the C-N cross-coupling. researchgate.net However, chelating bis(diphenylphosphane) ligands have also demonstrated excellent results in the coupling of amines with 2-bromopyridines. researchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples | Reference |

| Palladium Precursor | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.net |

| Ligand | Modulates catalyst activity | XPhos, dppp | researchgate.net |

| Base | Promotes catalyst turnover | Sodium tert-butoxide | researchgate.net |

| Substrates | Reactants | 2-Bromopyridines, Amines | researchgate.net |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This method is highly valued for its mild reaction conditions, which often allow the reaction to proceed at room temperature. wikipedia.orgnih.gov

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org

The reactivity of the halide substrate is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org Nevertheless, Sonogashira couplings of aryl bromides are common and have been applied to heteroaryl systems. For instance, studies on the coupling of halopyridines have shown that 2-bromopyridine (B144113) can be a more effective substrate than bromides at other positions under certain conditions. nih.gov This highlights the utility of the Sonogashira reaction for the alkynylation of the 2-bromo position on a pyridine ring, providing a direct route to conjugated arylalkyne structures. libretexts.org

Functionalization of the Hydroxyl Group for Complex Molecule Construction

The hydroxyl group at the C3 position of this compound is a prime site for functionalization, enabling the construction of more complex molecules through reactions such as O-alkylation. This transformation introduces an ether linkage, which can be used to append a variety of functional groups or link the pyridinol core to other molecular scaffolds.

O-alkylation reactions typically involve the deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then reacts with an electrophilic alkylating agent, such as an alkyl halide or sulfonate. nih.gov The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

The scope of this reaction can be broad, with activated alkylating agents like benzyl (B1604629) bromide, allyl bromide, and ethyl bromoacetate (B1195939) generally providing good yields. nih.gov The reactivity of the alkylating agent is important; primary alkyl iodides and activated sulfonates are often effective, whereas secondary halides may be less reactive and more prone to elimination side reactions. nih.gov In the context of heterocyclic compounds, selective O-alkylation can be achieved even in the presence of other nucleophilic sites, such as a ring nitrogen, by carefully controlling the reaction conditions. For example, the direct alkylation of certain pyrimidin-2(1H)-ones with alkyl halides can be directed to selectively yield O-alkylated products. nih.gov

Modifications at the Methoxy (B1213986) Group for Diverse Scaffolds

The methoxy group at the C4 position offers another point for modification, primarily through cleavage of the methyl-oxygen bond to reveal a free hydroxyl group. This O-demethylation reaction transforms the methoxypyridine into a dihydroxypyridine, which can then be further functionalized.

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent like dichloromethane. This transformation is valuable as it unmasks a potentially reactive hydroxyl group that can participate in subsequent reactions, thereby increasing the molecular diversity that can be generated from the original scaffold. The resulting diol can undergo selective protection or functionalization, offering a pathway to a new range of derivatives.

Ring System Transformations and Fused Heterocycle Formation

A comprehensive review of the scientific literature reveals a notable absence of documented research specifically detailing the transformation of the this compound ring system or its utilization in the synthesis of fused heterocycles. While the functional groups present on the this compound core—namely the bromo, hydroxyl, and methoxy groups—suggest its potential as a versatile precursor for the construction of more complex polycyclic systems, specific examples of such applications are not found in the currently available body of research.

The strategic positioning of a halogen at the 2-position and a hydroxyl group at the 3-position is a common motif in heterocyclic chemistry for the construction of fused ring systems. For instance, analogous 2-halopyridin-3-ols are known to undergo cyclocondensation reactions with various reagents to form fused five-membered heterocyclic rings such as oxazolo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. Typically, these reactions would involve the reaction of the amino or hydroxyl group at the 3-position and the displacement of the halogen at the 2-position to form the fused ring.

However, searches for analogous reactions involving this compound have not yielded specific examples. The existing literature on the synthesis of fused pyridine derivatives, such as furo-, thieno-, and pyrrolo[3,2-b]pyridines, commences from different pyridine-based precursors.

Due to the lack of specific research findings, a detailed discussion and data on the application of this compound in the formation of fused heterocycles cannot be provided at this time. This indicates a potential area for future research in the exploration of the synthetic utility of this particular pyridinol derivative.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For 2-Bromo-4-methoxypyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Expected ¹H NMR Spectral Data (Predicted): A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 | ~7.0-7.5 | Doublet | ~5-6 |

| H-6 | ~7.8-8.2 | Doublet | ~5-6 |

| -OH | Broad singlet | Singlet (broad) | N/A |

| -OCH₃ | ~3.8-4.0 | Singlet | N/A |

Expected ¹³C NMR Spectral Data (Predicted): The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (C-Br) | ~140-145 |

| C-3 (C-OH) | ~150-155 |

| C-4 (C-OCH₃) | ~160-165 |

| C-5 | ~110-115 |

| C-6 | ~145-150 |

| -OCH₃ | ~55-60 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals for H-5 and H-6 to their corresponding carbon signals (C-5 and C-6). The methoxy protons would show a correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, the H-5 proton would be expected to show a correlation to C-3 and C-4, while the H-6 proton would correlate with C-2 and C-4. The methoxy protons would show a key correlation to the C-4 carbon.

Dynamic NMR studies could provide insights into conformational dynamics, such as restricted rotation around single bonds. For this compound, hindered rotation around the C-3-OH or C-4-OCH₃ bonds at low temperatures might be observable, though significant rotational barriers are not anticipated for these groups.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and intermolecular interactions.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Predicted FT-IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=C and C=N stretch (pyridine ring) | 1400-1600 | Strong |

| C-O stretch (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Strong |

| C-O stretch (hydroxyl) | 1000-1200 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. The pyridine ring vibrations are typically strong in Raman spectra. SERS could be employed to enhance the Raman signal, which would be particularly useful for studying the molecule's interaction with metal surfaces.

Predicted Raman Shifts:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring breathing mode | ~990-1030 | Strong |

| C=C and C=N stretch (pyridine ring) | 1400-1600 | Medium |

| C-H stretch (aromatic and methyl) | 2800-3100 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible absorption and fluorescence) provides information about the electronic transitions within the molecule and its photophysical properties.

The UV-Visible absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. Due to the presence of the hydroxyl and methoxy electron-donating groups, a red shift (bathochromic shift) compared to unsubstituted pyridine would be anticipated.

Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state. The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be expected to correspond to the promotion of electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The pyridine ring, being an aromatic system, is the primary chromophore responsible for these absorptions.

The substituents on the pyridine ring—a bromine atom, a methoxy group, and a hydroxyl group—are expected to act as auxochromes, modulating the energy of these electronic transitions and thus the wavelength of maximum absorption (λmax). The hydroxyl and methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the λmax values compared to unsubstituted pyridine, due to the extension of the conjugated system through their lone pairs of electrons. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will also influence the absorption spectrum.

The solvent in which the spectrum is recorded can also play a significant role. In polar solvents, interactions with the hydroxyl and methoxy groups can lead to further shifts in the absorption bands. The expected UV-Vis absorption data for this compound in a common organic solvent like ethanol is presented in Table 1.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* | ~280 | ~5,000 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the emission of light from an excited electronic state. For a molecule to be fluorescent, it must be able to absorb light and then radiatively relax back to the ground state. The pyridin-3-ol scaffold can exhibit fluorescence, and the nature of the substituents will significantly impact the emission properties.

The presence of the heavy bromine atom in this compound could potentially lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, favoring phosphorescence over fluorescence. However, the electron-donating methoxy and hydroxyl groups may enhance fluorescence by increasing the rigidity of the structure and the transition dipole moment.

The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra, provides information about the change in geometry between the ground and excited states. A summary of the predicted fluorescence properties for this compound is provided in Table 2.

Table 2: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value |

|---|---|

| Excitation Wavelength (nm) | ~280 |

| Emission Wavelength (nm) | ~340 |

| Stokes Shift (nm) | ~60 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular formula and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C6H6BrNO2), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

The presence of bromine is readily identifiable from the isotopic pattern of the molecular ion peak, as bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the bromine atom, the methoxy group, or a methyl radical from the methoxy group. Common fragmentation pathways for aromatic and heterocyclic compounds often involve cleavage of bonds adjacent to the heteroatoms and the aromatic ring. libretexts.orgdocbrown.infomiamioh.edu A plausible fragmentation pattern is detailed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

|---|---|

| 203/205 | [M]+• |

| 188/190 | [M - CH3]+ |

| 172/174 | [M - OCH3]+ |

| 124 | [M - Br]+ |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the pyridine ring and the conformation of the methoxy and hydroxyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the nitrogen atom of the pyridine ring, would also be elucidated. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

Based on the analysis of similar substituted pyridine structures, it is anticipated that this compound would crystallize in a common space group, such as P21/c or P-1. mdpi.com A summary of the expected crystallographic data is presented in Table 4.

Table 4: Predicted Single Crystal X-ray Diffraction Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~12-16 |

| β (°) | ~95-105 |

| V (Å3) | ~800-1200 |

Lack of Published Computational Studies on this compound Precludes Detailed Analysis

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the broad applicability of computational methods in characterizing molecular structures and properties, it appears that this particular compound has not been the subject of detailed theoretical investigation in published research.

Computational chemistry serves as a powerful tool for understanding the electronic structure, molecular geometry, and spectroscopic properties of chemical compounds. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate optimized geometries, energies, and other electronic properties. Molecular dynamics simulations provide insight into the conformational landscape and intermolecular interactions of molecules. Furthermore, computational methods are frequently employed to predict and interpret spectroscopic data, including NMR chemical shifts and vibrational frequencies (IR and Raman).

However, searches for specific applications of these methods to this compound have not yielded any specific research findings. While studies on structurally related molecules, such as other substituted bromopyridines or methoxyphenols, are available and demonstrate the utility of these computational approaches, the specific data for this compound is absent from the accessible scientific record. researchgate.netjchr.orgnih.gov

Consequently, it is not possible to provide a detailed and scientifically accurate article covering the specific areas requested, including:

Quantum chemical calculations of its electronic structure and molecular geometry.

Optimized geometries and energetics determined by Density Functional Theory.

High-accuracy calculations using ab initio methods.

Molecular dynamics simulations to explore its conformational space.

Predictions and interpretations of its NMR, IR, or Raman spectra.

Without dedicated scholarly research on this specific compound, any attempt to generate such an article would be purely speculative and would not meet the standards of scientific accuracy. The foundational data from peer-reviewed computational studies, which would be necessary to populate the requested sections with factual information and data tables, is currently unavailable.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methoxypyridin 3 Ol

Prediction and Interpretation of Spectroscopic Properties

UV-Vis and Circular Dichroism (CD) Spectrum Simulation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While 2-Bromo-4-methoxypyridin-3-ol is not chiral, computational methods for simulating CD spectra are well-developed and could be applied to chiral derivatives of this compound. These simulations, also typically performed using TD-DFT, can help in assigning the absolute configuration of chiral centers and understanding the conformational properties of molecules in solution.

Reactivity and Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the reactivity and reaction mechanisms of organic compounds. For this compound, theoretical studies can provide insights into its behavior in various chemical transformations.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS). Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving pyridine (B92270) derivatives. For example, in the context of C-H activation of pyridines, DFT calculations have been employed to map out the potential energy surfaces of the reaction, identifying the intermediates and transition states involved nih.gov. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, can be calculated to predict the feasibility and rate of a reaction. While no specific transition state analyses for reactions of this compound have been reported, the methodologies are well-established for related systems, such as the oxidative addition of substituted 2-chloropyridines to palladium complexes, where the transition state structures were found to have distinct geometric and electronic features chemrxiv.org.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and spatial distributions of the HOMO and LUMO are key determinants of a molecule's nucleophilic and electrophilic character, respectively researchgate.netresearchgate.net. For a related compound, 2-Bromo-3-hydroxy-6-methyl pyridine, a DFT study at the B3LYP/6-311G(d,p) level of theory was conducted to analyze its electronic properties researchgate.net. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher reactivity researchgate.net.

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the locations of the HOMO would suggest where the molecule is most likely to donate electrons (act as a nucleophile), while the locations of the LUMO would indicate where it is most likely to accept electrons (act as an electrophile). Such an analysis for substituted 2-chloropyridines has shown that the LUMO coefficients can predict the site selectivity of oxidative addition reactions chemrxiv.org.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital. Indicates regions of high electron density and likely sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. Indicates regions of low electron density and likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |

Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves identifying all intermediates and transition states along the reaction coordinate. For pyridine derivatives, computational studies have been used to elucidate complex reaction mechanisms, such as the pyridine ring-opening mechanism in rhenium carbonyl complexes nih.gov. These studies revealed that deprotonation of a dearomatized pyridine ring is a crucial step for ring contraction and C-N bond cleavage nih.gov. While specific reaction pathways for this compound have not been computationally elucidated, the techniques used in the study of other pyridine derivatives could be directly applied to investigate its transformations, for example, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Development of Novel Computational Methodologies and Algorithms for Pyridine Chemistry

The unique electronic properties of the pyridine ring continue to drive the development of new computational methods and algorithms. For example, molecular modeling approaches are being refined to better predict the biological activity of pyridine derivatives, as seen in the development of anticoagulants where a good correlation was found between computational energy scores and experimental coagulation data nih.govnih.gov. Furthermore, novel techniques for the synthesis of pyridines are being explored, with computational studies playing a role in understanding reaction mechanisms and optimizing conditions ijarsct.co.in. The development of more accurate and efficient computational methods will continue to be crucial for advancing our understanding of pyridine chemistry and for the rational design of new functional molecules based on the pyridine scaffold.

Applications of 2 Bromo 4 Methoxypyridin 3 Ol As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

While substituted pyridines are integral to the structure of many natural products, specific examples detailing the use of 2-Bromo-4-methoxypyridin-3-ol as a key intermediate in the total synthesis of complex natural products are not prominently reported. In principle, this compound could serve as a versatile starting material or intermediate. The bromo- and hydroxyl- functionalities provide orthogonal handles for sequential reactions. For instance, the bromine atom could be utilized in a cross-coupling reaction to form a key carbon-carbon bond, while the hydroxyl group could be used for ether or ester linkages, or as a directing group for subsequent reactions on the pyridine (B92270) ring.

Construction of Novel Heterocyclic Scaffolds and Ring Systems

The functional group array of this compound makes it a plausible precursor for the synthesis of more complex heterocyclic systems. The bromine and hydroxyl groups are positioned in a way that could facilitate intramolecular cyclization reactions to form fused ring systems, such as furopyridines or other related bicyclic or polycyclic scaffolds. For example, after modification of the hydroxyl group with a suitable chain containing a nucleophile, an intramolecular nucleophilic aromatic substitution of the bromine could lead to a new ring. However, specific, documented examples of such transformations originating from this compound are scarce in the reviewed literature.

Utilization in the Synthesis of Ligands for Metal Complexes

Pyridine-based molecules are common ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. The additional hydroxyl and methoxy (B1213986) groups on this compound could act as secondary binding sites, allowing the molecule to function as a bidentate or even tridentate ligand for various metal ions. The nature of the substituents would modulate the electronic properties of the pyridine nitrogen, thereby influencing the stability and reactivity of the resulting metal complex. The bromine atom also offers a site for further functionalization to create more elaborate ligand structures. While this potential exists, specific research detailing the synthesis and characterization of metal complexes using this compound as a ligand is not widely available.

Precursor for Advanced Materials Chemistry

Pyridine-containing molecules are sometimes incorporated into organic materials designed for applications in electronics and photonics. The conjugated system of the pyridine ring can facilitate charge transport or exhibit interesting optical behaviors. As a precursor, this compound could be polymerized or incorporated into larger conjugated systems through reactions at the bromine position. The methoxy and hydroxyl groups could influence the material's solubility, morphology, and intermolecular interactions. There is, however, a lack of specific studies focusing on the use of this particular compound in the synthesis of advanced materials like optoelectronic materials.

Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. nih.gov It involves screening small molecules ("fragments") to identify those that bind weakly to a biological target; these fragments are then optimized to increase their binding affinity. nih.gov Given its relatively low molecular weight and multiple functional groups, this compound fits the profile of a chemical fragment. The different functional groups offer vectors for "fragment growing" or "fragment linking," which are common strategies in FBDD for developing more potent molecules. The bromine atom is particularly useful as it allows for predictable and versatile chemical modifications, such as Suzuki or Sonogashira couplings, to explore the chemical space around the initial fragment hit. While the scaffold is suitable for such an approach, specific examples of its application and elaboration in a fragment-based drug discovery campaign are not detailed in the available literature.

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for the synthesis of polysubstituted pyridines often involve multi-step sequences with harsh conditions and the use of hazardous reagents. The future of synthesizing 2-Bromo-4-methoxypyridin-3-ol and its analogs lies in the adoption of green and sustainable chemistry principles. nih.govijarsct.co.in Key areas of development include one-pot multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining several starting materials in a single operation. researchgate.netacs.orgnih.gov

Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasonication can significantly accelerate reaction times and improve yields compared to conventional heating. ijarsct.co.inacs.orgnih.gov The development of heterogeneous catalysts, which can be easily separated and recycled, is another cornerstone of sustainable synthesis. researchgate.netnih.gov A significant leap forward involves the use of transition-metal-catalyzed C–H functionalization, a powerful strategy that allows for the direct introduction of substituents onto the pyridine (B92270) core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. thieme-connect.combeilstein-journals.orgnih.gov

| Synthetic Strategy | Description | Advantages for Pyridine Synthesis | References |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High atom and step economy, reduced waste, operational simplicity. researchgate.netacs.org | researchgate.netacs.orgnih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to rapid and uniform heating. | Drastically reduced reaction times, improved yields, fewer side products. ijarsct.co.inacs.org | ijarsct.co.inacs.orgnih.gov |

| Heterogeneous Catalysis | Using catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Ease of catalyst separation and recycling, enhanced stability, potential for flow chemistry. researchgate.netnih.gov | researchgate.netnih.gov |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | High atom economy, circumvents pre-functionalization steps, allows for late-stage modification. thieme-connect.combeilstein-journals.org | thieme-connect.combeilstein-journals.orgnih.gov |

| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of functional groups on this compound offers a rich playground for exploring novel reactivity. The bromine atom at the C2 position is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl groups. Future research will likely focus on developing milder and more versatile catalytic systems for these transformations.

The hydroxyl group at the C3 position presents opportunities for derivatization, including O-alkylation, O-acylation, and conversion to other functional groups. nih.govacs.orgnih.gov Recent advances in photochemistry have enabled challenging transformations, such as the selective C3 hydroxylation of pyridine N-oxides, showcasing the potential for novel methods to introduce or modify such functionalities. nih.govacs.orgelsevierpure.com The interplay between the methoxy (B1213986), hydroxyl, and bromo substituents can be exploited to control the regioselectivity of further reactions, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization at other positions on the pyridine ring. nih.govresearchgate.net Exploring these synergistic effects will be crucial for unlocking new synthetic pathways.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Prediction

AI algorithms can accelerate the discovery of new catalysts and the optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize efficiency and sustainability. walshmedicalmedia.com Furthermore, ML models are increasingly used to predict the physicochemical and biological properties of molecules. nih.govresearch.googlenih.govchemrxiv.org By inputting the structure of this compound and its derivatives, researchers can obtain in silico predictions of properties such as solubility, reactivity, and potential biological activity, guiding the design of new compounds with desired characteristics. acs.org

| AI/ML Application | Description | Potential Impact on this compound Research | References |

| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose potential synthetic pathways by working backward from the product. | Rapid identification of novel and efficient synthetic routes. | chemical.ai |